1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-(3-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 3-fluoroaniline with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 1-(3-Chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 1-(3-Bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Comparison: 1-(3-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIMXOMZGDENSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641693 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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